بروميدات الأرويل
Aryl bromides are a class of organic compounds containing a bromine atom directly bonded to an aromatic ring, typically benzene or similar structures. These reagents play a pivotal role in organic synthesis due to their high reactivity and ability to participate in a variety of substitution reactions, including nucleophilic aromatic substitution and coupling reactions.
Aryl bromides are often synthesized from the corresponding aryl halides using methods such as dehalogenation with silver salts or through oxidative bromination. They serve as key intermediates in the production of pharmaceuticals, agrochemicals, polymers, and dyes. Their application spans various industries, including medicine, agriculture, and dye manufacturing.
The high reactivity of aryl bromides can lead to side reactions, necessitating careful handling under an inert atmosphere with appropriate solvents and reaction conditions. Due to their hazardous nature, safety precautions must be strictly observed during synthesis and use.

هيكل | الاسم الكيميائي | CAS | وسط |
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3-Bromothiophene-2-carbonitrile | 18791-98-5 | C5H2BrNS |
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4,16-Dibromo2.2paracyclophane | 96392-77-7 | C16H14Br2 |
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2-Bromo-3-decylthiophene | 144012-09-9 | C14H23BrS |
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5-Amino-4-bromo-3-methylpyrazole Hydrobromide | 167683-86-5 | C4H7Br2N3 |
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4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | 60061-68-9 | C5H4BrF3N2 |
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5-Bromo-1,3-dimethyl-1H-pyrazole | 5744-70-7 | C5H7BrN2 |
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Ethyl 3-bromoisoxazole-5-carboxylate | 105174-97-8 | C6H6BrNO3 |
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5-Bromo-1-methyl-1H-imidazole | 1003-21-0 | C4H5BrN2 |
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4-Bromothiophene-2-carbonitrile | 18791-99-6 | C5H2BrNS |
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1-Benzyl-4-bromo-1H-imidazole | 106848-38-8 | C10H9BrN2 |
الوثائق ذات الصلة
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
الموردين الموصى بهم
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Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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PRIBOLAB PTE.LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
منتجات موصى بها